5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone is a synthetic organic compound characterized by the presence of a dioxane ring and a fluorinated valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with a fluorinated benzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone involves its interaction with specific molecular targets. The dioxane ring and fluorinated valerophenone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone
- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodovalerophenone
- 4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKIHBUKFVSNKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645932 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-15-7 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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